molecular formula C21H29FN2O2 B4727249 N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B4727249
M. Wt: 360.5 g/mol
InChI Key: JHFAVEFCWHZRME-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a cyclohexyl group, an ethyl group, and a 4-fluorobenzoyl moiety. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide
  • N-cyclohexyl-N-ethyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide
  • N-cyclohexyl-N-ethyl-1-(4-methylbenzoyl)piperidine-4-carboxamide

Uniqueness

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the 4-fluorobenzoyl group, which can influence its pharmacological properties and interactions with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-2-24(19-6-4-3-5-7-19)21(26)17-12-14-23(15-13-17)20(25)16-8-10-18(22)11-9-16/h8-11,17,19H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFAVEFCWHZRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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